molecular formula C14H16N2 B3022320 N2,N2'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 173044-26-3

N2,N2'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No. B3022320
CAS RN: 173044-26-3
M. Wt: 212.29 g/mol
InChI Key: UXWWGYVYVDGDTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamine compounds is a significant area of research due to their applications in various fields such as agrochemicals, drugs, and organic materials. One innovative approach to diamine synthesis involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using commercially available copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of 1,2-, 1,3-, and 1,4-diamines with orthogonally protected amino groups as an amide/carbamate and an azide . Another synthesis method reported the creation of a new geminal diamine, 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, through the reaction of 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 .

Molecular Structure Analysis

The molecular structure of diamine compounds can be quite complex and is often elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a new geminal diamine was determined to be in the monoclinic crystal system with specific unit cell parameters . Similarly, the molecular and electronic structure of N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine and its radical cation were analyzed, revealing parameters consistent with density functional theory (DFT) predictions .

Chemical Reactions Analysis

Diamines can undergo various chemical reactions, including oxidation. For example, the oxidation of N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine with SbCl5 yields the corresponding radical cations . These reactions are important for understanding the reactivity and potential applications of diamine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamines are crucial for their practical applications. The thermal properties of a diamine compound, N,N'-bis(5,5-dimethyl-2-phospha-2-thio-1,3-dioxan-2-yl) ethylene diamine, were investigated through TG analysis, indicating good thermal stability and char-forming capability, which are desirable traits for intumescent fire retardants . Additionally, the electronic structure properties, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) map, provide insights into the chemical hardness, kinetic stability, and reactivity of the molecules .

Mechanism of Action

Target of Action

As a derivative of aniline, it is a primary amine , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for amine groups.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules or ions, and the temperature. For example, the reactivity of amines can be influenced by pH, with amines being protonated under acidic conditions and deprotonated under basic conditions.

properties

IUPAC Name

N-methyl-2-[2-(methylamino)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWWGYVYVDGDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=C2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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